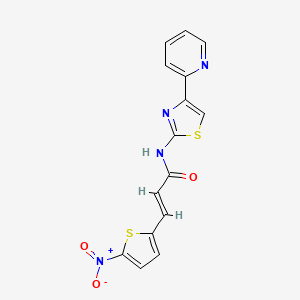
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:
Synthesis of 5-nitrothiophene-2-carbaldehyde: This can be achieved through the nitration of thiophene-2-carbaldehyde using a nitrating agent such as nitric acid.
Formation of (E)-3-(5-nitrothiophen-2-yl)acrylic acid: The aldehyde group of 5-nitrothiophene-2-carbaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine.
Synthesis of 4-(pyridin-2-yl)thiazol-2-amine: This intermediate can be prepared by reacting 2-bromo-4-(pyridin-2-yl)thiazole with ammonia or an amine source.
Coupling Reaction: The final step involves coupling (E)-3-(5-nitrothiophen-2-yl)acrylic acid with 4-(pyridin-2-yl)thiazol-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride for milder reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole and pyridine derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
- Used in the design of enzyme inhibitors or receptor modulators.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific diseases.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
- Applied in the development of sensors or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and pyridine rings may also contribute to binding interactions with target proteins or other biomolecules.
Comparison with Similar Compounds
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)prop-2-enamide: A closely related compound with a similar structure but different substituents.
(E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)but-2-enamide: Another analog with variations in the carbon chain length.
Uniqueness:
- The specific combination of functional groups in (E)-3-(5-nitrothiophen-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acrylamide imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c20-13(6-4-10-5-7-14(24-10)19(21)22)18-15-17-12(9-23-15)11-3-1-2-8-16-11/h1-9H,(H,17,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCXLFHXOSRCI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2500528.png)
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)
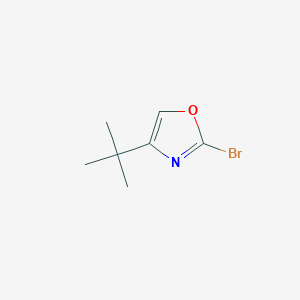

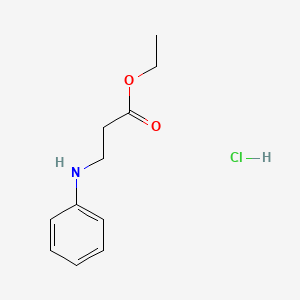
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
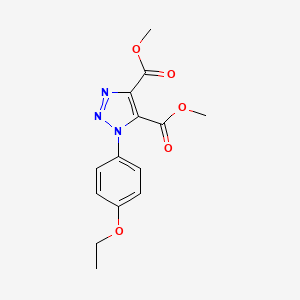
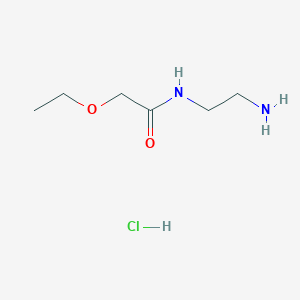
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2500550.png)
